molecular formula C8H10Cl2N2 B2533077 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride CAS No. 1454667-99-2

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B2533077
CAS No.: 1454667-99-2
M. Wt: 205.08
InChI Key: OXODRHAIPNLKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN2·HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,6-dione derivatives, while substitution reactions can introduce alkyl or acyl groups at various positions on the naphthyridine ring.

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-7-2-3-10-5-6(7)1-4-11-8;/h1,4,10H,2-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXODRHAIPNLKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454667-99-2
Record name 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.